molecular formula C18H24N4O B017710 1-Desmethyl 2-Methyl Granisetron (Granisetron Impurity A) CAS No. 127472-42-8

1-Desmethyl 2-Methyl Granisetron (Granisetron Impurity A)

Cat. No.: B017710
CAS No.: 127472-42-8
M. Wt: 312.4 g/mol
InChI Key: INMQDEMSQWWCSB-AGUYFDCRSA-N
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Mechanism of Action

Target of Action

It’s worth noting that granisetron, the parent compound, is a well-known antagonist of the serotonin receptor (5-ht3 receptor)

Mode of Action

If it acts similarly to Granisetron, it may function as an antagonist of the 5-HT3 receptor . This means it could bind to these receptors and block their activation by serotonin, a neurotransmitter involved in nausea and vomiting.

Biochemical Pathways

If it acts like granisetron, it may influence the signaling pathway of the 5-ht3 receptor . By blocking this receptor, it could potentially disrupt the transmission of signals that trigger nausea and vomiting.

Result of Action

If it behaves like Granisetron, it may prevent the activation of 5-HT3 receptors , potentially reducing the occurrence of nausea and vomiting.

Preparation Methods

The synthesis of 1-Desmethyl 2-Methyl Granisetron involves several steps, starting from the appropriate precursors. The synthetic route typically includes the formation of the indazole ring system, followed by the introduction of the methyl and desmethyl groups. The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield .

Chemical Reactions Analysis

1-Desmethyl 2-Methyl Granisetron undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

1-Desmethyl 2-Methyl Granisetron has several scientific research applications, including:

Comparison with Similar Compounds

1-Desmethyl 2-Methyl Granisetron can be compared with other similar compounds, such as:

Properties

CAS No.

127472-42-8

Molecular Formula

C18H24N4O

Molecular Weight

312.4 g/mol

IUPAC Name

2-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide

InChI

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)20-22(17)2/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t12?,13-,14+

InChI Key

INMQDEMSQWWCSB-AGUYFDCRSA-N

SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=C4C=CC=CC4=NN3C

Isomeric SMILES

CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=C4C=CC=CC4=NN3C

Canonical SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=C4C=CC=CC4=NN3C

Synonyms

endo-N-(9-Methyl-9-Azabicyclo[3.3.1]non-3-yl)-2-methyl-2H-indazole_x000B_-3-carboxamide;  Granisetron Impurity A;  USP Granisetron Related Compound A; 

Origin of Product

United States

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